1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
CAS No.: 1316218-22-0
Cat. No.: VC2696929
Molecular Formula: C14H20BrN3O
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316218-22-0 |
|---|---|
| Molecular Formula | C14H20BrN3O |
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | 1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C14H20BrN3O/c1-14(2,3)13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | CUNFEBINVZMKGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br |
| Canonical SMILES | CC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br |
Introduction
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with a molecular formula of C₁₄H₂₀BrN₃O and a CAS number of 1316218-22-0 . This compound belongs to a class of molecules that incorporate both pyrazine and piperidine rings, which are common motifs in pharmaceutical chemistry due to their potential biological activities.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, similar compounds often involve nucleophilic substitution reactions or Buchwald Pd-catalyzed amination steps, as seen in related pyrazine and piperidine derivatives . The synthesis typically starts with commercially available pyrazine derivatives and involves multiple steps to introduce the piperidine and propanone moieties.
Biological Activities and Potential Applications
Although specific biological activities of 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one are not documented, compounds with similar structures (e.g., pyrazine and piperidine derivatives) have shown various biological activities, including anti-inflammatory, antipyretic, and antimicrobial effects . The presence of a bromine atom could also suggest potential applications in medicinal chemistry as a precursor for further derivatization.
Safety and Handling
This compound is classified as an irritant, indicating the need for proper handling and safety precautions during synthesis and experimentation . Protective equipment, including gloves and goggles, should be used when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume